REACTION_CXSMILES
|
[OH-].[K+].[C:3]([CH:5]([CH2:14][CH:15]([CH3:17])[CH3:16])[CH2:6][C:7]([N:9]([CH2:12][CH3:13])[CH2:10][CH3:11])=[O:8])#[N:4].N.[H][H]>CO.[Ni]>[NH2:4][CH2:3][CH:5]([CH2:14][CH:15]([CH3:17])[CH3:16])[CH2:6][C:7]([N:9]([CH2:12][CH3:13])[CH2:10][CH3:11])=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
3-cyano-N,N-diethyl-5-methyl hexanamide
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(CC(=O)N(CC)CC)CC(C)C
|
Name
|
|
Quantity
|
114 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
19 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 30° C. for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a hyflow bed
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure at a temperature below 60° C
|
Type
|
ADDITION
|
Details
|
Water (200 ml) was added to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off completely under atmospheric pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |